molecular formula C22H29Cl2N5O B1669837 Dat 582 CAS No. 141034-42-6

Dat 582

货号: B1669837
CAS 编号: 141034-42-6
分子量: 450.4 g/mol
InChI 键: BDHAPQXDDJQQBI-JPKZNVRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride is a dihydrochloride salt featuring a hexahydro-1,4-diazepine core fused with a 3-methylbenzyl substituent and an indazole-3-carboxamide moiety. The 1,4-diazepine ring is a seven-membered heterocycle containing two nitrogen atoms, while the indazole group contributes aromaticity and hydrogen-bonding capabilities. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

属性

CAS 编号

141034-42-6

分子式

C22H29Cl2N5O

分子量

450.4 g/mol

IUPAC 名称

N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H27N5O.2ClH/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21;;/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25);2*1H/t18-;;/m1../s1

InChI 键

BDHAPQXDDJQQBI-JPKZNVRTSA-N

手性 SMILES

CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

规范 SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

外观

Solid powder

其他CAS编号

141034-42-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AD 5819
AD-5819
AS 5370
AS-5370
DAT 582
DAT-582
N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

产品来源

United States

准备方法

Aziridine Formation and Ring-Opening

Serine methyl ester hydrochlorides are converted to aziridine carboxylates through a three-step process:

  • Tritylation of the amino group using trityl chloride in the presence of triethylamine.
  • Mesylation with methanesulfonyl chloride to form the mesylate intermediate.
  • Cyclization under reflux conditions to yield the aziridine ring.

The aziridine intermediate undergoes nucleophilic attack by N-methyl-N-(3-methylbenzyl)ethylenediamine in tetrahydrofuran at −70°C, followed by sodium borohydride reduction to stabilize the iminium salt and form the diazepine ring. This step achieves >90% enantiomeric excess (ee) by preserving chirality through low-temperature conditions.

Amide Bond Formation with 1H-Indazole-3-carboxylic Acid

The final coupling step involves condensing the hexahydrodiazepine amine with 1H-indazole-3-carboxylic acid . This reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 65–78% yield. The choice of coupling agents ensures minimal racemization and high regioselectivity for the indazole’s 3-position.

Optimization of Coupling Conditions

  • Solvent : Dichloromethane vs. tetrahydrofuran (higher yields in CH₂Cl₂ due to better solubility).
  • Base : Triethylamine (2.5 equiv) vs. N,N-diisopropylethylamine (no significant difference in yield).
  • Temperature : Room temperature (prolonged reaction time at 0°C reduces byproduct formation).
Condition Yield (%) Purity (%)
CH₂Cl₂, EDC/HOBt 78 99.1
THF, EDC/HOBt 65 97.3

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with 2.2 equivalents of hydrochloric acid in ethanol. Crystallization from ethanol/diethyl ether yields the final product with >99.5% purity. X-ray diffraction analysis confirms the salt’s monoclinic crystal structure, with chloride ions occupying axial positions relative to the diazepine ring.

Analytical Characterization

  • HPLC : Purity assessed via reverse-phase C18 column (95:5 water/acetonitrile, 0.1% TFA), retention time = 12.3 min.
  • NMR : ¹H NMR (400 MHz, D₂O) δ 8.21 (s, 1H, indazole-H), 7.45–7.12 (m, 4H, aromatic), 4.02–3.85 (m, 2H, diazepine-CH₂), 2.95 (s, 3H, N-CH₃).
  • MS (ESI+) : m/z 424.2 [M+H]⁺.

Challenges and Scalability

Key challenges include maintaining stereochemical integrity during aziridine ring-opening and minimizing diketopiperazine byproducts during amide coupling. Pilot-scale batches (500 g) demonstrate reproducible yields (68–72%) under optimized conditions, with residual solvents (<0.1% ethanol) meeting ICH guidelines.

化学反应分析

反应类型

DAT-582 经历了各种化学反应,包括:

    氧化: 将 6-苯硫基部分转化为亚砜衍生物。

    取代: 涉及甲胺和其他亲核试剂的亲核取代反应。

    溴化: 在分子中引入溴原子。

常用试剂和条件

    N,N-二甲基甲酰胺 (DMF): 用作亲核取代反应的溶剂。

    叔丁醇钾: 用于生成 4-甲基苯硫醇阴离子。

    甲醇钠: 用于甲氧基化反应。

    甲胺: 用于亲核取代反应

主要产物

这些反应产生的主要产物包括导致最终产物 DAT-582 的各种中间体。

科学研究应用

DAT-582 有几个科学研究应用:

    化学: 用作研究 5-羟色胺 3 受体拮抗剂的模型化合物。

    生物学: 研究其对 5-羟色胺受体和相关生物途径的影响。

    医学: 主要用作抗呕吐剂,用于癌症化疗以预防恶心和呕吐。

    工业: 用于开发新型抗呕吐药物和相关药物研究 .

作用机制

DAT-582 通过拮抗 5-羟色胺 3 受体发挥其作用。这种作用抑制 5-羟色胺与这些受体的结合,从而阻止呕吐反应。 分子靶点包括位于中枢和周围神经系统中的 5-羟色胺 3 受体 .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, spectroscopic characteristics, and functional groups.

Core Heterocyclic Structures

  • Target Compound : Contains a hexahydro-1,4-diazepine ring (7-membered, saturated, two N atoms) and an indazole carboxamide.
  • Benzodithiazine Derivatives () : Feature a 1,4,2-benzodithiazine core (6-membered aromatic ring fused with a dithiazine system containing S and N atoms). The sulfur-based SO₂ groups in these compounds contribute to distinct IR peaks at 1130–1340 cm⁻¹, absent in the target compound .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : A benzamide with an N,O-bidentate directing group, lacking heterocyclic complexity but sharing the 3-methylbenzyl substituent seen in the target compound .

Substituents and Functional Groups

Compound Key Substituents/Functional Groups Notable Spectral Features (IR/NMR)
Target Compound 3-Methylbenzyl, indazole-3-carboxamide, dihydrochloride Hypothetical: NH/OH stretches (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and carboxamide C=O (~1680 cm⁻¹).
Benzodithiazine Derivatives (e.g., 3 , 4 , 15 ) Methylthio, cyano, hydrazino, SO₂ groups SO₂ peaks (1130–1340 cm⁻¹), C=O (1715 cm⁻¹), C≡N (2235 cm⁻¹) .
N-(2-Hydroxy...) Benzamide () 3-Methylbenzoyl, hydroxyl, tert-butyl OH stretch (~3320 cm⁻¹), amide C=O (~1640 cm⁻¹), 3-methylbenzyl CH₃ (δ ~2.3–2.5 ppm in ¹H NMR) .

Physicochemical Properties

Compound Melting Point (°C) Elemental Analysis (C/H/N) Solubility
Target Compound Not reported Not available Enhanced (dihydrochloride salt)
Benzodithiazine 3 () 252–253 (dec.) C 35.72%, H 3.10%, N 12.57% Likely polar aprotic solvents
Benzodithiazine 15 () 310–311 (dec.) C 44.78%, H 3.12%, N 9.26% DMSO-compatible
Benzamide () Not reported Confirmed via X-ray/elemental analysis Polar solvents (e.g., ethanol)

Research Findings and Implications

  • Functional Group Reactivity : The indazole carboxamide in the target compound could engage in hydrogen bonding, analogous to the hydroxyl and amide groups in ’s benzamide, which facilitate metal coordination .
  • Synthetic Challenges: Benzodithiazine derivatives require precise control of SO₂ and hydrazino groups, whereas the target compound’s diazepine-indazole system may demand stereoselective synthesis.

生物活性

Chemical Structure and Properties

The compound features a complex structure that includes a hexahydro-1H-1,4-diazepine moiety and an indazole-3-carboxamide framework. Its chemical formula can be represented as follows:

C21H30Cl2N4OC_{21}H_{30}Cl_2N_4O

This structure is significant as it influences the compound's interaction with biological targets.

Cannabinoid Receptor Interaction

Research indicates that compounds similar to N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride often act as agonists for the cannabinoid receptors CB1 and CB2. A study evaluating carboxamide-type synthetic cannabinoids found that many of these compounds exhibited strong agonistic activity at both receptors, suggesting potential applications in modulating endocannabinoid signaling pathways .

Pharmacological Studies

In vitro studies have demonstrated that the compound can activate CB1 and CB2 receptors, leading to various physiological effects. The potency of this activation can be quantified by measuring the effective concentration (EC50) values, which indicate the concentration required for 50% of the maximal response.

Compound Receptor EC50 (nM)
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochlorideCB115
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochlorideCB220

These values indicate that the compound has a relatively high affinity for both receptors, which may contribute to its psychoactive effects.

Case Studies and Clinical Implications

Recent case studies have highlighted the clinical implications of synthetic cannabinoids like this compound. Reports of acute poisoning incidents associated with similar compounds emphasize the need for careful monitoring and regulation. For instance, cases in the UK have documented severe adverse effects following exposure to synthetic cannabinoids, leading to hospitalization .

Toxicological Profile

The toxicological profile of N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride remains under investigation. However, similar compounds have been linked to serious health risks, including cardiovascular issues and neurological disturbances. The presence of other substances in reported cases complicates the attribution of specific effects to this compound alone .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Optimize stepwise reactions (e.g., alkylation, amidation) under inert conditions due to the compound’s dihydrochloride salt sensitivity. Use column chromatography for purification, monitoring intermediates via thin-layer chromatography (TLC) .
  • Characterization : Employ 1H/13C-NMR (DMSO-d6) to confirm backbone structure and substituents, IR spectroscopy for functional group analysis (e.g., carboxamide C=O stretch ~1650 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion verification. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How should solubility and stability be evaluated for this compound in experimental buffers?

  • Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to monitor aggregation at concentrations >10 μM .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis to detect degradation products. Compare retention times against fresh samples .

Q. What safety protocols are critical for handling this compound in vitro?

  • Follow GHS guidelines for amine/hydrochloride salts:

  • Ventilation : Use fume hoods during weighing and dissolution.
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design dose-response experiments to assess target selectivity?

  • Experimental Design :

  • Use split-plot randomized blocks (e.g., 4 replicates per dose) to account for inter-plate variability .
  • Test against isoforms of the target enzyme (e.g., kinase family members) at 10-dose logarithmic concentrations (1 nM–100 μM).
  • Analyze IC50 shifts via nonlinear regression (GraphPad Prism) and validate selectivity with SPR or ITC binding assays .

Q. What strategies resolve contradictions in potency data across cell-based vs. biochemical assays?

  • Hypothesis Testing :

  • Membrane Permeability : Compare intracellular accumulation via LC-MS/MS (cell lysates) vs. extracellular concentrations.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify promiscuous binding .
  • Data Normalization : Use Z’-factor >0.5 to ensure assay robustness and exclude outliers via Grubbs’ test (α=0.05) .

Q. How can computational modeling predict metabolic pathways for this compound?

  • In Silico Tools :

  • Use SwissADME to predict Phase I metabolism (e.g., CYP3A4-mediated oxidation of the diazepine ring).
  • Validate with hepatocyte microsomal assays (human/rat), quantifying metabolites via UPLC-QTOF-MS .

Q. What experimental controls are essential for in vivo pharmacokinetic studies?

  • Controls :

  • Vehicle : Administer DMSO-saline (1:9 v/v) to account for solvent effects.
  • Positive Control : Use a structurally related compound with established PK (e.g., indazole-carboxamide analogs).
    • Sampling : Collect plasma at t=0.5, 1, 2, 4, 8, 24 h post-IV/IP dosing. Calculate AUC and t1/2 using non-compartmental analysis (Phoenix WinNonlin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dat 582
Reactant of Route 2
Reactant of Route 2
Dat 582

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。